molecular formula C19H22FN3O3 B2444539 N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1421494-93-0

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2444539
CAS No.: 1421494-93-0
M. Wt: 359.401
InChI Key: PSRWYMVUQWTCJW-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.401. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

The research on compounds similar to N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide has explored their roles in modulating feeding, arousal, stress, and substance abuse through orexin receptor antagonism. Specifically, selective antagonism at the orexin-1 receptor (OX1R) could represent a novel pharmacological treatment for binge eating (BE) and possibly other eating disorders with a compulsive component. This application is highlighted in a study where SB-649868, a dual OX1/OX2R antagonist, showed selective reduction in binge eating for highly palatable food without affecting standard food pellet intake in rats, suggesting a major role of OX1R mechanisms in binge eating behaviors (Piccoli et al., 2012).

Structure Elucidation and Designer Drugs

Another significant application of such compounds is in the structure elucidation of designer drugs, as demonstrated in studies involving detailed structural analysis using NMR spectroscopy and mass spectrometry. For instance, the structure elucidation process of a new cannabimimetic designer drug, N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, was comprehensively described, showcasing the importance of such compounds in understanding the molecular framework and potential impacts of synthetic cannabinoids (Girreser et al., 2016).

Antitumor Activity

The antitumor properties of imidazotetrazine derivatives, closely related to the chemical structure , have also been studied. These compounds have shown promise in treating various cancers through mechanisms that may involve acting as prodrug modifications to release active agents within the tumor environment. A notable example is the synthesis and exploration of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one as a novel broad-spectrum antitumor agent (Stevens et al., 1984).

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-12-8-17(13(2)26-12)18(24)22-11-16(23-7-6-21-19(23)25)10-14-4-3-5-15(20)9-14/h3-5,8-9,16H,6-7,10-11H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRWYMVUQWTCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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